Tert-butyl 4-iodobenzoate is an organic compound with the molecular formula and a molecular weight of 304.12 g/mol. It is classified as an iodobenzoate ester, specifically featuring a tert-butyl group attached to the oxygen of the benzoate moiety and an iodine atom at the para position of the aromatic ring. The compound appears as a pale yellow oil and is soluble in organic solvents such as diethyl ether and tetrahydrofuran. Its structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)c1ccc(I)cc1
.
One of the main applications of tert-butyl 4-iodobenzoate is as a precursor for the synthesis of substituted aromatic compounds. The tert-butyl protecting group (Boc) on the ester functionality can be selectively removed under mild acidic conditions, while the iodine atom can be readily substituted with various nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at the para position of the benzene ring, leading to the generation of a wide range of structurally diverse molecules ().
Here are some examples of how tert-butyl 4-iodobenzoate can be used to synthesize other compounds:
Tert-butyl 4-iodobenzoate exhibits biological activity relevant to pharmacology and medicinal chemistry. Notably, it has been identified as a CYP1A2 inhibitor, which suggests potential interactions with drug metabolism pathways . Its structural characteristics may also contribute to its ability to penetrate biological membranes, indicating possible applications in drug development.
The synthesis of tert-butyl 4-iodobenzoate typically involves the following steps:
Tert-butyl 4-iodobenzoate is utilized in various fields:
Studies on tert-butyl 4-iodobenzoate have focused on its interactions with biological systems, particularly its role as a substrate or inhibitor in cytochrome P450 enzyme pathways. The compound's ability to inhibit CYP1A2 indicates potential implications for drug-drug interactions and metabolic profiles of co-administered drugs . Further research is warranted to explore its full biological profile and interaction mechanisms.
Several compounds share structural similarities with tert-butyl 4-iodobenzoate, including:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-Iodobenzoic Acid | 619-44-3 | 0.91 |
Methyl 4-Iodobenzoate | 136618-42-3 | 0.94 |
Ethyl 4-Iodobenzoate | 58313-23-8 | 0.93 |
Phenyl 4-Iodobenzoate | 51934-41-9 | 0.94 |
Benzyl 4-Iodobenzoate | 173406-17-2 | 0.98 |
Tert-butyl 4-iodobenzoate stands out due to its combination of steric bulk from the tert-butyl group and the electrophilic nature of the iodine substituent, which enhances its reactivity in nucleophilic substitution reactions compared to other iodinated benzenes. This unique combination allows for diverse synthetic applications not readily achievable with simpler iodinated compounds.
Iodobenzoate derivatives emerged as critical intermediates in organic synthesis following advances in aromatic substitution chemistry during the early 20th century. The discovery of the Sandmeyer reaction (1884) enabled efficient iodination of aromatic amines, paving the way for derivatives like 2-iodobenzoic acid. By the 1970s, iodobenzoates gained prominence due to their utility in cross-coupling reactions, particularly after the development of palladium-catalyzed methodologies such as Suzuki-Miyaura (1979) and Sonogashira (1975) couplings.
The introduction of tert-butyl esters as protecting groups in the 1980s addressed stability challenges in carboxylic acid functionalization. For example, bis(trifluoromethanesulfonyl)imide-mediated tert-butylation methods allowed efficient conversion of amino acids and other substrates into stable esters. This innovation directly influenced the synthesis of tert-butyl 4-iodobenzoate (C₁₁H₁₃IO₂, CAS 120363-13-5), which combines the reactivity of para-iodinated aromatics with the steric protection of tert-butyl groups.
The compound’s dual functionality enables three key applications:
Cross-Coupling Reactions:
Protecting Group Strategy:
The tert-butyl ester resists nucleophilic attack and oxidation, allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection is critical in peptide synthesis and polyfunctional molecule assembly.
Directed Functionalization:
The iodine atom facilitates directed metalation, enabling regioselective C-H activation at the ortho position. This has been exploited to create sterically hindered architectures for catalysts.
Recent advances focus on three domains:
A. Drug Discovery:
B. Materials Science:
C. Methodological Innovations:
Table 2: Emerging Applications of Tert-Butyl 4-Iodobenzoate
Field | Application Example | Key Reference |
---|---|---|
Medicinal Chemistry | CYP450 enzyme inhibition | |
Polymer Science | Conjugated terpolymer synthesis | |
Radiopharmaceuticals | Antibody radioiodination |